Steroid Sulfatase (STS) Inhibitory Activity: 2-Bromo-6-methanesulfonylbenzoic Acid vs. Clinically Advanced STS Inhibitors
2-Bromo-6-methanesulfonylbenzoic acid demonstrates moderate inhibitory activity against steroid sulfatase (STS) with an IC50 of 74 nM, as measured in human JEG-3 cell lysates using [3H]E1S as substrate after 1 hour incubation by scintillation spectrometry [1]. This places its potency within the range of several investigational STS inhibitors, but notably lower than Irosustat (IC50 = 2.7–8 nM) and higher than Steroid sulfatase-IN-2 (IC50 = 109.5 nM) [2].
| Evidence Dimension | Steroid sulfatase (STS) enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | Irosustat: IC50 = 2.7–8 nM [2]; Steroid sulfatase-IN-2: IC50 = 109.5 nM |
| Quantified Difference | ~9–27× less potent than Irosustat; ~1.5× more potent than Steroid sulfatase-IN-2 |
| Conditions | Human JEG-3 cell lysate; [3H]E1S substrate; 1 hour incubation; scintillation spectrometry |
Why This Matters
Quantified STS inhibition establishes a baseline for evaluating this compound as a potential lead or tool in hormone-dependent cancer research, and allows rational comparison with more advanced STS inhibitors.
- [1] BindingDB. (2021). BDBM50541454 (CHEMBL4636936) Affinity Data: IC50 74 nM. BindingDB Database Entry. Retrieved April 15, 2026. View Source
- [2] Adooq Bioscience. (2026). Irosustat (BN83495) Datasheet. Adooq Product Page. Retrieved April 15, 2026. View Source
